![molecular formula C10H15BN2O2 B1312082 [4-(Piperazin-1-yl)phenyl]boronic acid CAS No. 513246-99-6](/img/structure/B1312082.png)
[4-(Piperazin-1-yl)phenyl]boronic acid
Overview
Description
[4-(Piperazin-1-yl)phenyl]boronic acid: is an organic compound with the molecular formula C10H15BN2O2. It is a boronic acid derivative that features a piperazine ring attached to a phenyl group, which is further bonded to a boronic acid moiety.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(Piperazin-1-yl)phenyl]boronic acid . These factors can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature and humidity conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of [4-(Piperazin-1-yl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Piperazin-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Phenols: Formed through oxidation.
Hydroxyl derivatives: Resulting from reduction.
Substituted derivatives: Obtained through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis:
[4-(Piperazin-1-yl)phenyl]boronic acid serves as a crucial building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, enabling the formation of carbon-carbon bonds that are essential for constructing complex organic molecules.
Catalysis:
The compound acts as a ligand in various catalytic reactions, enhancing the efficiency of chemical processes. Its boronic acid functionality allows it to participate in diverse reactions such as oxidation and substitution, making it valuable in synthetic methodologies for producing pharmaceuticals and other organic compounds.
Medicinal Chemistry
Drug Development:
Research has indicated that this compound has potential applications in drug development. It is being explored for its ability to target specific biological pathways, particularly in cancer therapy and enzyme inhibition. The compound's unique structure may enhance the efficacy of therapeutic agents, especially in boron neutron capture therapy (BNCT), where boron-containing compounds are selectively absorbed by tumor cells and subsequently irradiated to induce cell death.
Therapeutic Agents:
Studies have shown that this compound can inhibit various enzymes, including tyrosinase, which is relevant for conditions like hyperpigmentation. Its mechanism of action involves forming reversible covalent bonds with diols and other nucleophiles, making it an effective tool for studying enzyme interactions.
Biological Research
Enzyme Inhibition Studies:
The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase, demonstrating promising results with competitive inhibition mechanisms. This property makes it a valuable candidate for further exploration in pharmacological applications.
Case Studies:
Several studies highlight the efficacy of this compound:
- Cancer Therapy: Research indicates its potential role in BNCT, where boron-containing compounds are selectively absorbed by tumor cells and irradiated to induce cell death.
- Enzyme Inhibition: Studies show that the compound effectively inhibits tyrosinase activity, which is significant for treating hyperpigmentation disorders.
Comparison with Similar Compounds
(4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid: Features a tert-butoxycarbonyl-protected piperazine ring, offering different reactivity and stability.
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic acid: Contains an additional alkyl group, affecting its steric and electronic properties.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Incorporates a pyridine ring, providing unique chemical behavior and applications.
Uniqueness: [4-(Piperazin-1-yl)phenyl]boronic acid is unique due to its combination of a piperazine ring and a boronic acid group, which imparts versatile reactivity and potential for diverse applications in synthesis, catalysis, and medicinal chemistry .
Biological Activity
[4-(Piperazin-1-yl)phenyl]boronic acid is an organoboron compound notable for its structural features, including a boronic acid functional group and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an enzyme inhibitor and in probing protein interactions. This article presents a comprehensive overview of the biological activities associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15BN2O2
- Molecular Weight : 206.05 g/mol
- Structure : The compound features a phenyl ring substituted with a piperazine group and a boronic acid functional group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific enzymes and receptors. The boronic acid group can interact with diols present in the active sites of enzymes, effectively inhibiting their catalytic activity. This property is being explored for therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
Studies indicate that this compound can inhibit enzymes by forming covalent bonds with their active sites. This mechanism is particularly relevant for:
- Proteases
- Kinases
The compound's ability to block enzyme activity has implications for developing treatments targeting specific pathways involved in disease progression .
Antidepressant Properties
A series of derivatives based on this compound have been synthesized and evaluated for their serotonin (5-HT) reuptake inhibition. One such derivative demonstrated significant antidepressant effects in vivo, suggesting potential applications in treating mood disorders .
Anticancer Activity
Research has shown that certain derivatives of this compound exhibit anticancer properties by modulating the expression of oncogenes such as c-MYC. These compounds have been tested in various cancer cell lines, demonstrating their ability to downregulate tumor-promoting genes and inhibit cell proliferation .
Synthesis and Evaluation
A study published in 2021 synthesized novel derivatives of this compound and evaluated their biological activities. The most promising compound showed potent serotonin reuptake inhibition and favorable pharmacokinetic properties, indicating its potential as an antidepressant .
Interaction Studies
Research has focused on the interaction of this compound with proteins involved in cellular signaling pathways. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminophenylboronic Acid | Contains an amine group instead of piperazine | Potentially different biological activities due to amine presence |
3-(Piperidin-1-yl)phenylboronic Acid | Substituted with piperidine instead of piperazine | Variation in binding properties and selectivity |
2-(Morpholin-4-yl)phenylboronic Acid | Morpholine ring substitution | May exhibit different solubility and reactivity |
Properties
IUPAC Name |
(4-piperazin-1-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGUGFNLQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCNCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411921 | |
Record name | [4-(Piperazin-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
513246-99-6 | |
Record name | [4-(Piperazin-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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